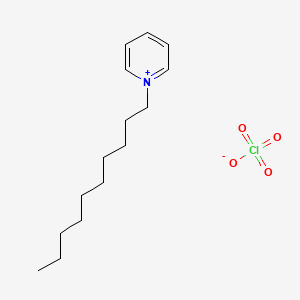
1-Decylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C₁₅H₂₆ClNO₄. It is a type of pyridinium salt where the pyridine ring is substituted with a decyl group at the nitrogen atom, and the counterion is perchlorate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decylpyridin-1-ium perchlorate can be synthesized through the quaternization of pyridine with decyl halides, followed by the addition of perchloric acid. The reaction typically involves heating pyridine with decyl bromide or decyl chloride in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The resulting 1-decylpyridinium halide is then treated with perchloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decylpyridin-1-ium perchlorate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The perchlorate anion is known for its high nucleofugacity, making it a good leaving group in substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridinium salts, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1-Decylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 1-decylpyridin-1-ium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The perchlorate anion can act as an oxidizing agent, while the pyridinium cation can participate in various chemical reactions. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-Decylpyridin-1-ium perchlorate can be compared with other pyridinium salts and perchlorate compounds:
Similar Compounds: Pyridinium chloride, pyridinium bromide, and other alkyl-substituted pyridinium salts.
Uniqueness: The presence of the decyl group and the perchlorate anion gives this compound unique properties, such as higher hydrophobicity and stronger oxidizing potential compared to other pyridinium salts
Propriétés
Numéro CAS |
90265-07-9 |
|---|---|
Formule moléculaire |
C15H26ClNO4 |
Poids moléculaire |
319.82 g/mol |
Nom IUPAC |
1-decylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C15H26N.ClHO4/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;2-1(3,4)5/h9,11-12,14-15H,2-8,10,13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
XIWBEPDXONKSSN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



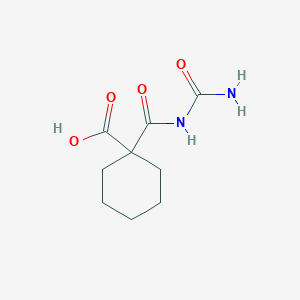

![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)
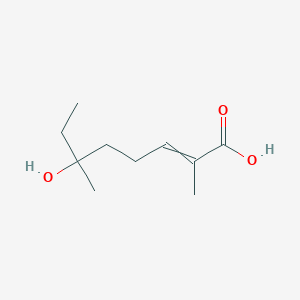

![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)
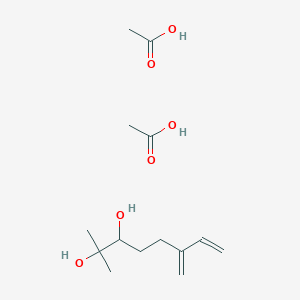

![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)
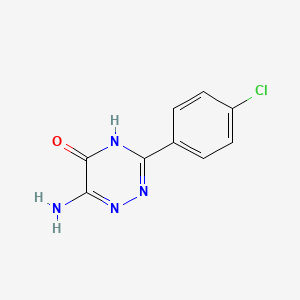
![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)


